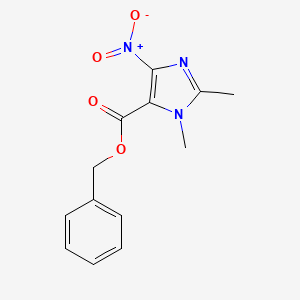

benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate-related compounds often involves one-pot synthesis techniques, such as nitro reductive cyclization methods. For example, an efficient one-pot synthesis method using sodium dithionite as a reductive cyclizing agent in DMSO medium has been developed for the synthesis of similar compounds. This method allows for the efficient and straightforward synthesis of complex imidazole derivatives (Vasantha Kumar et al., 2020).

Molecular Structure Analysis

The molecular structure of these compounds can be elucidated through single-crystal X-ray diffraction techniques, revealing their crystalline forms and intermolecular interactions. For instance, studies have shown that these compounds can crystallize in specific systems, displaying distinct molecular geometries and hydrogen bonding patterns that contribute to their stability and properties (K. Y. Yeong et al., 2018).

Chemical Reactions and Properties

Imidazole derivatives, including benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate, undergo various chemical reactions that highlight their reactivity and potential applications. These reactions can lead to the formation of novel compounds with interesting chemical and biological properties. For example, the reactivity with electron-poor olefins and dimethylacetylene dicarboxylate under microwave irradiation has been explored to afford compounds with potential antileukemic activity (R. Mekheimer et al., 1997).

Physical Properties Analysis

The physical properties of benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate and related compounds are characterized by spectroscopic, computational, and electrochemical studies. These studies provide insights into their electronic structures, absorption spectra, and electrochemical behavior, which are essential for understanding their potential applications in various fields (Arup Datta et al., 2016).

Applications De Recherche Scientifique

Antimicrobial and Anti-inflammatory Agents

Research has shown the potential of benzimidazole-5-carboxylate derivatives as promising antimicrobial and anti-inflammatory agents. A novel series of N-arylidene-2-(2,4-dichlorophenyl)-1-propyl-1H-benzo[d]imidazole-5-carbohydrazides, synthesized via a 'one-pot' nitro reductive cyclization reaction, exhibited significant anti-inflammatory and antimicrobial activities. Compounds within this series demonstrated remarkable inhibition of paw edema and displayed potent antibacterial and antifungal activities, comparable or superior to standard drugs in some cases (Vasantha et al., 2015).

Metal-Organic Frameworks (MOFs)

The structural diversity and sensing properties of MOFs have been enhanced through the inclusion of multicarboxylate and 1H-imidazol-4-yl-containing ligands. Studies involving these ligands have led to the synthesis of new MOFs with varied networks and functional properties. These frameworks exhibit potential for applications in gas storage, separation, and as sensors due to their unique structural features (Liu et al., 2018).

Luminescent Sensors

Dimethylphenyl imidazole dicarboxylate-based lanthanide(III)-organic frameworks have been synthesized and show promise as fluorescence sensors for detecting benzaldehyde derivatives. These complexes are characterized by their selective sensitivity and the sharp emission bands of Eu(3+) or Tb(3+) ions, making them suitable for applications in chemical sensing (Shi et al., 2015).

Structural Investigation and Synthesis

Multicomponent green synthesis methods have been applied to create multi-substituted imidazoles, highlighting the versatility of imidazole derivatives in various chemical reactions and potential applications in pharmaceuticals and materials science. These methods emphasize high yield, shorter reaction times, and ease of work-up, contributing to the sustainable synthesis of imidazole derivatives (Mohamed et al., 2015).

Mécanisme D'action

The mechanism of action of imidazole compounds can vary widely depending on their specific structure and the biological target they interact with. Many imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

Orientations Futures

The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .

Propriétés

IUPAC Name |

benzyl 2,3-dimethyl-5-nitroimidazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-9-14-12(16(18)19)11(15(9)2)13(17)20-8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVDLOZMHHTJIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(N1C)C(=O)OCC2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24811064 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

benzyl 1,2-dimethyl-4-nitro-1H-imidazole-5-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-methoxyethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-(2-thienyl)-1,3-thiazole-4-carboxamide](/img/structure/B5545508.png)

![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}ethanesulfonamide](/img/structure/B5545528.png)

![(3R*,4S*)-1-[(3,5-difluoropyridin-2-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5545543.png)

![N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide hydrochloride](/img/structure/B5545556.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-2,6-difluorobenzamide](/img/structure/B5545581.png)

![N-[4-(aminocarbonyl)phenyl]-2,6-dichlorobenzamide](/img/structure/B5545583.png)

![1-butyl-4-[2-(1,4-oxazepan-4-yl)-2-oxo-1-phenylethyl]piperazine-2,3-dione](/img/structure/B5545592.png)